2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione
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Overview
Description
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a mercapto group (-SH) attached to the pyrimidine ring, along with a tolyl group (a methyl-substituted phenyl group) at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione can be achieved through several synthetic routes. One common method involves the condensation of m-toluidine with thiourea in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a polar solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the desired pyrimidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a disulfide bond or a sulfonic acid derivative.
Reduction: The compound can be reduced to form a thiol derivative.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Disulfide or sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Halogenated, alkylated, or arylated pyrimidine derivatives.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol-containing enzymes or proteins, potentially inhibiting their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-4,6-dimethylpyrimidine: Similar structure but with two methyl groups on the pyrimidine ring.
2-Mercapto-1-phenylpyrimidine-4,6(1H,5H)-dione: Similar structure but with a phenyl group instead of a tolyl group.
2-Mercapto-1-(p-tolyl)pyrimidine-4,6(1H,5H)-dione: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
2-Mercapto-1-(m-tolyl)pyrimidine-4,6(1H,5H)-dione is unique due to the presence of the m-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the phenyl ring can affect the compound’s steric and electronic properties, leading to differences in its interactions with molecular targets compared to similar compounds.
Properties
IUPAC Name |
1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-3-2-4-8(5-7)13-10(15)6-9(14)12-11(13)16/h2-5H,6H2,1H3,(H,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMJBHZQEFYKFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(=O)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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